molecular formula C12H16O2 B13699959 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13699959
M. Wt: 192.25 g/mol
InChI Key: AQZQIXKSMACYTC-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 756477-59-5) is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features the 1,4-benzodioxane structure, which is recognized for its excellent bioavailability and low cytotoxicity, making it a valuable template in the design of bioactive molecules . Its primary research value has been demonstrated in the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair pathways and a validated anticancer drug target . High-throughput virtual screening identified this specific compound as a tractable lead with a PARP1 enzyme inhibition IC50 of 5.8 µM, leading to its selection for further structure-activity relationship (SAR) optimization studies aimed at developing novel anticancer agents . Beyond its direct role in PARP1 inhibition, the 2,3-dihydrobenzo[b][1,4]dioxine moiety is a versatile structure in chemical biology. It has been incorporated into phthalocyanine-based photosensitizers for use in Photodynamic Therapy (PDT) research, where it can help modulate solubility and prevent aggregation . Furthermore, this scaffold has been utilized in the design and synthesis of potent inhibitors of B-Raf V600E kinase, a key target in melanoma and other cancers, demonstrating its broad utility in targeting multiple oncogenic pathways . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-tert-butyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3

InChI Key

AQZQIXKSMACYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydroxybenzoic Acid Derivatives

The initial step involves synthesizing 2,3-dihydroxybenzoic acid derivatives, which serve as precursors for cyclization:

Reaction Conditions Yield / Notes
Hydrolysis of methyl esters derived from 2,3-dihydroxybenzoic acid Reflux in aqueous base (LiOH) High yield (~85%)
Esterification using sulfuric acid in methanol Reflux Efficient for methyl ester formation

Formation of 2,3-Dihydroxybenzo[b]dioxine

Cyclization of dihydroxybenzoic acid derivatives with dihalides (e.g., 1,2-dibromoethane) in the presence of potassium carbonate or other bases yields the benzodioxine core:

Reaction Conditions Yield / Notes
Alkylation with 1,2-dibromoethane Potassium carbonate in DMF at 65°C ~70-80%
Reductive cyclization using iron/acid Reflux in acetic acid Yields vary (~60-75%)

Introduction of the tert-Butyl Group at Position 5

Direct Alkylation

The tert-butyl group can be introduced via alkylation of the aromatic ring or the dihydrobenzo[b]dioxine core:

Reaction Conditions Yield / Notes
Friedel–Crafts alkylation with tert-butyl chloride Lewis acid catalyst (AlCl₃) Moderate yields (~50-60%)
Alkylation using tert-butyl bromide with base NaH or K₂CO₃ in DMF Alternative route

Protection and Subsequent Functionalization

Alternatively, protecting groups may be employed to direct alkylation selectively at the 5-position, followed by deprotection to yield the final compound.

Key Synthetic Routes and Data Tables

Table 1: Summary of Synthetic Routes

Route Starting Material Key Reagents Reaction Conditions Yield (%) References
Route A 2,3-Dihydroxybenzoic acid derivatives 1,2-Dibromoethane, K₂CO₃ DMF, 65°C 75
Route B Methyl ester derivatives LiOH, aqueous Reflux 85
Route C Aromatic precursor tert-Butyl chloride, Lewis acids Room temp to reflux 50-60

Table 2: Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Yield / Efficiency
Cyclization 1,2-Dibromoethane, K₂CO₃ DMF 65°C 12-24 h 70-80%
Alkylation tert-Butyl chloride Lewis acid (AlCl₃) Reflux 4-6 h 50-60%
Ester hydrolysis LiOH- H₂O Water/THF Reflux 4-6 h 85%

Research Data and Analytical Validation

  • Spectroscopic Data: NMR, IR, and MS confirm the structure at each stage, with characteristic signals for aromatic protons, tert-butyl groups, and dioxine rings.
  • Yields: Generally high in esterification and cyclization steps (~70-85%), with alkylation steps slightly lower (~50-60%) due to regioselectivity challenges.
  • Purification: Column chromatography and recrystallization are standard, ensuring high purity for subsequent steps.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with a molecular formula of C12H16O2 and a molecular weight of approximately 206.24 g/mol. It features a unique structure that integrates a fused dioxine and benzene ring system with a tert-butyl substituent. This compound has garnered attention in various fields of research due to its potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a starting material for synthesizing various organic compounds and as a reagent in chemical reactions. Derivatives of the compound are studied for their potential biological activities, including antioxidant properties. Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs, and it is also used in producing polymers, resins, and other industrial materials due to its stability and reactivity.

Chemistry

In chemistry, this compound serves as a building block in synthesizing various organic compounds. It is a versatile intermediate in organic synthesis and medicinal chemistry due to its chemical reactivity. The compound's structure allows it to participate in a variety of chemical reactions, making it useful for creating more complex molecules.

Biology

In biology, derivatives of this compound are investigated for their potential biological activities, notably their antioxidant properties. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Studies have shown that compounds related to this structure can act as antioxidants.

Medicine

In medicine, researchers are exploring the potential therapeutic applications of this compound, particularly in developing new drugs. The specific biological mechanisms and targets of the compound are still under investigation, but its structural features suggest potential interactions with various biomolecules. Interaction studies focus on understanding its binding affinity to various biological targets to determine its therapeutic potential and safety profile.

Industry

In industry, this compound is utilized in producing polymers, resins, and other industrial materials because of its stability and reactivity.

Related Compounds

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine Not provided tert-Butyl (position 5) C₁₁H₁₄O₂ 178.23 High lipophilicity, steric hindrance
5-(2-Bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine 1710-62-9 2-Bromoethoxy (position 5) C₁₀H₁₁BrO₃ 259.10 Reactive bromine for further synthesis
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine 59820-92-7 Bromo (position 6), Nitro (position 7) C₈H₆BrNO₄ 276.05 Electron-withdrawing groups enhance reactivity
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydrobenzo[1,4]dioxine 1334147-58-8 Methyl (position 5), Tetrafluoro (positions 2,3) C₉H₆F₄O₂ 222.14 Enhanced stability, fluorophilic character
5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylic acid 763109-72-4 Isoxazole-carboxylic acid (position 7) C₁₂H₉NO₅ 247.21 Bioactive potential, polar functionality

Physicochemical and Reactivity Profiles

  • Electronic Effects :
    • Electron-donating tert-butyl groups increase electron density in the aromatic ring, favoring electrophilic aromatic substitution at ortho/para positions.
    • Nitro and bromo groups (e.g., in 6-Bromo-7-nitro analog) are electron-withdrawing, directing reactivity to meta positions and enhancing stability under oxidative conditions .
  • Fluorinated Derivatives : The tetrafluoro-methyl compound (CAS 1334147-58-8) exhibits enhanced thermal and chemical stability due to fluorine’s electronegativity and strong C-F bonds, making it suitable for high-performance materials .

Research Findings and Limitations

  • Lipophilicity : The tert-butyl group likely increases logP values compared to polar derivatives (e.g., isoxazole-carboxylic acid), impacting membrane permeability in biological systems.
  • Thermal Stability: Fluorinated and nitro-substituted analogs exhibit higher decomposition temperatures, whereas tert-butyl groups may improve solubility in nonpolar solvents .
  • Synthetic Challenges : Bulky substituents like tert-butyl may complicate regioselective reactions, necessitating optimized catalytic conditions.

Biological Activity

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C${12}$H${14}$O$_{3}$, with a molecular weight of approximately 206.24 g/mol. Its structure consists of a fused dioxine and benzene ring system with a tert-butyl substituent, which enhances its lipophilicity and may influence its pharmacokinetics and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals, thereby preventing oxidative damage to cells.
  • Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, although specific mechanisms and targets are still under investigation.
  • Interaction with Biomolecules : The unique structure allows for potential interactions with various biomolecules, which could lead to diverse therapeutic applications .

Antitumor Activity

A study conducted on derivatives of this compound demonstrated promising results against cancer cell lines. For instance, compounds structurally related to this compound showed significant activity against the P388 murine leukemia cell line. The IC$_{50}$ values for these compounds ranged from 0.88 μM to 5.8 μM, indicating moderate potency .

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound interacts with specific molecular targets involved in cell signaling pathways. This interaction can lead to apoptosis in cancer cells and inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxineDioxine without tert-butylLacks bulky substituentDifferent reactivity
5-Methyl-2,3-dihydrobenzo[b][1,4]dioxineMethylated variantAltered electronic propertiesVariable activity
6-Amino-2,3-dihydrobenzo[b][1,4]dioxineAmino group additionIncreased solubilityEnhanced interactions

The presence of the tert-butyl group in this compound enhances its lipophilicity compared to other similar compounds. This property may influence its pharmacokinetics and therapeutic efficacy significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or Friedel-Crafts alkylation to introduce the tert-butyl group. Purification often involves column chromatography, while characterization requires NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry for molecular weight validation. Structural elucidation should cross-reference with computational models (e.g., InChI key: FHJIPNLUGZUVFT-UHFFFAOYSA-N from PubChem) .

Q. What key structural features influence the reactivity of this compound?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, affecting reaction kinetics, while the dihydrobenzo[dioxine] core provides electronic effects. Hydroxyl groups (if present in derivatives) increase hydrogen-bonding potential, as seen in analogs like 5-tert-butyl-2,3-dihydroxybenzaldehyde . Use X-ray crystallography or DFT calculations to map electron density distributions .

Q. How should researchers align studies of this compound with a theoretical framework?

  • Methodological Answer : Link experimental design to concepts like steric effects, aromatic stabilization, or supramolecular interactions. For example, apply frontier molecular orbital (FMO) theory to predict reactivity or use QSAR models to correlate structure with biological activity .

Advanced Research Questions

Q. How can multi-step synthesis of derivatives be optimized to improve yield and purity?

  • Methodological Answer : Employ factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize tert-butyl group introduction by varying Lewis acid concentration, reaction time, and solvent polarity. Use HPLC to monitor intermediates .

Q. How to resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Cross-validate NMR/IR data with computational tools (e.g., ChemDraw or Gaussian simulations). For ambiguous peaks, use 2D NMR (COSY, HSQC) or compare with analogs like 5-bromo-8-methoxy derivatives to isolate environmental effects .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB ID: relevant enzymes) to identify binding pockets. Pair with MD simulations to assess stability of ligand-receptor complexes over time .

Q. How to design experiments exploring structure-activity relationships (SAR) for pharmaceutical applications?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at position 5 or methoxy groups at position 8). Test against control compounds using in vitro assays (e.g., enzyme inhibition) and analyze trends via regression models .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Apply Arrhenius kinetics to extrapolate shelf-life. For pH stability, use buffer solutions (pH 1–13) and track decomposition via LC-MS .

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